![molecular formula C10H11N3O2 B7782592 (S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B7782592.png)
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Overview
Description
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. For instance, some specific derivatives showed high anticonvulsant activities in experimental mice (Ibrahim et al., 2013).
Analgesic and Anti-inflammatory Activities : Several derivatives were synthesized and assessed for their analgesic and anti-inflammatory activities. One particular derivative demonstrated potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium (Alagarsamy et al., 2015).
Anticancer and Antimicrobial Agents : New acetamide derivatives were synthesized and screened for their antibacterial, antifungal, and anticancer activities. Several compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Some also showed notable anticancer effects (Ahmed et al., 2018).
Antibacterial and Antifungal Agents : Synthesized derivatives were evaluated for in vitro antibacterial and antifungal activities, showing effectiveness against various strains (Kumar et al., 2012).
Tautomerism Studies : The tautomeric nature of similar compounds in solid and solution states has been explored, contributing to a deeper understanding of their chemical properties (Chapman, 1966).
Optically Active Derivatives : Research has been conducted on the synthesis of optically active derivatives of this compound, which is important for specific pharmaceutical applications (Woydowski et al., 1998).
Antiproliferative Activities : Certain derivatives have been synthesized and tested in vitro for their antiproliferative activities against various human cancer cell lines, with some showing specific cytotoxicity against certain cancer cells (Chen et al., 2013).
properties
IUPAC Name |
2-[(2S)-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N[C@H](C(=O)N2)CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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